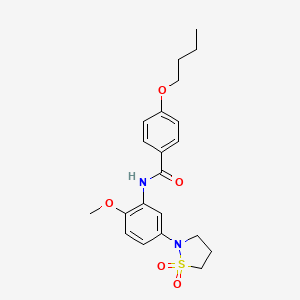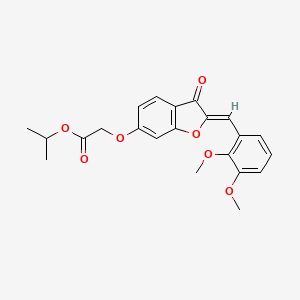
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a piperidine ring and a pyrazole ring . It is related to other compounds such as “4-(1-methyl-1H-pyrazol-5-yl)piperidine” which has a molecular weight of 165.24 .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of piperidine carboxylic acids to the corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target pyrazole carboxylates .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Synthesis of Novel Heterocyclic Compounds : Research efforts have been directed towards the development and characterization of novel heterocyclic amino acids, including pyrazole derivatives. These efforts aim to provide new building blocks for pharmaceuticals and materials science. For example, the work by Matulevičiūtė et al. (2021) focuses on synthesizing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, highlighting the compound's relevance in synthetic chemistry (Matulevičiūtė et al., 2021).
Crystal Structure Analysis : Richter et al. (2009) described the crystal structure of a related compound, demonstrating the potential for studying the structural properties of pyrazole derivatives. This research can inform the design of new materials and drugs by understanding molecular conformations and interactions (Richter et al., 2009).
Biological Applications
Antimicrobial and Antituberculosis Activity : Compounds related to "1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid" have been investigated for their potential antibacterial, antituberculosis, and antimalarial activities. For instance, Kalaria et al. (2014) synthesized a library of fused pyran derivatives with preliminary in vitro antibacterial activity against pathogenic strains of bacteria and fungi, demonstrating the compound's potential in medicinal chemistry (Kalaria et al., 2014).
Antagonistic and Receptor Binding Studies : Research into the molecular interaction of related antagonists with cannabinoid receptors provides insights into the therapeutic potential of pyrazole derivatives. Shim et al. (2002) investigated the binding of a potent and selective antagonist for the CB1 cannabinoid receptor, offering a foundation for developing new therapeutic agents (Shim et al., 2002).
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound is stable under normal temperature and pressure . Its solubility in water is low, but it can dissolve in some polar organic solvents such as chloroform, dichloromethane, and alcohol .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature and pressure . Additionally, its solubility in different solvents can influence its bioavailability and efficacy .
特性
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(12-11-7)13-4-2-8(3-5-13)10(14)15/h6,8H,2-5H2,1H3,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSTKOWGCHKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)





![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)
![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)


![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)